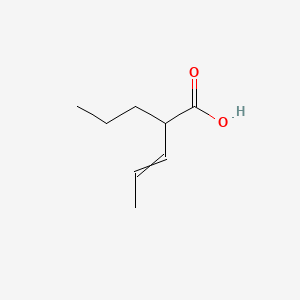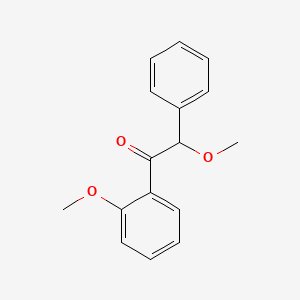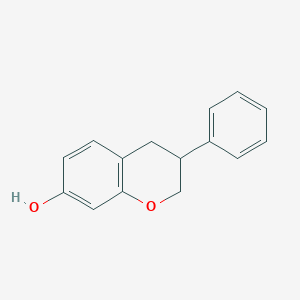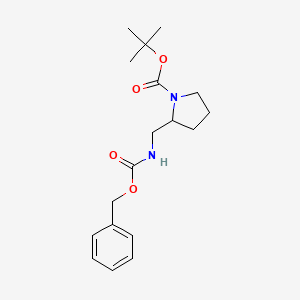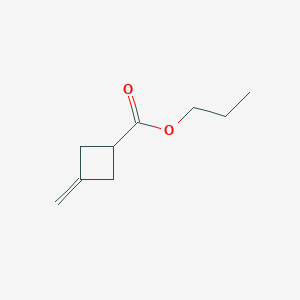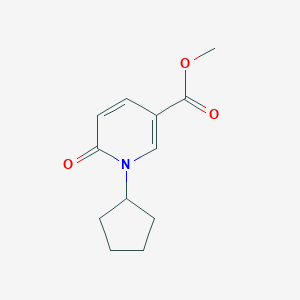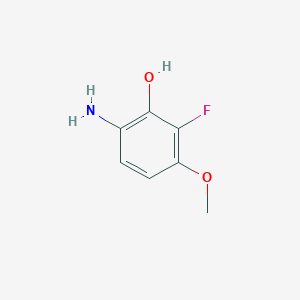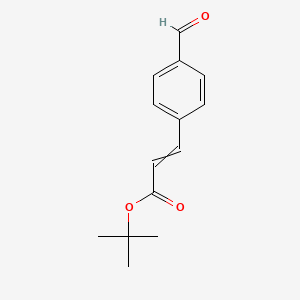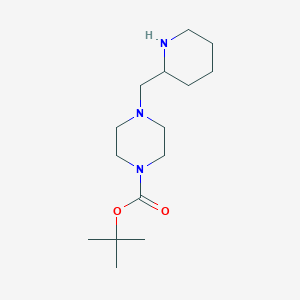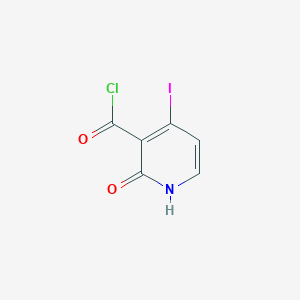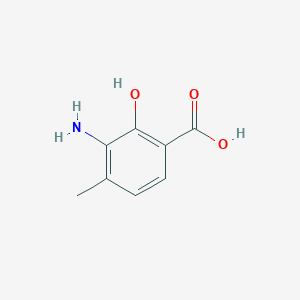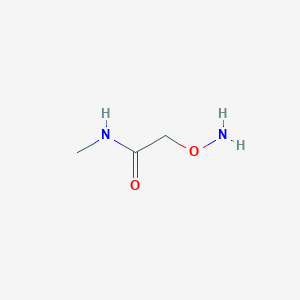
2-(Aminooxy)-n-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminooxy)-n-methylacetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It features an aminooxy group, which is highly reactive and useful in bioorthogonal chemistry, particularly in oxime ligation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-n-methylacetamide typically involves the reaction of an aminooxy moiety with a carbonyl group, such as an aldehyde or ketone. The oximation reaction is chemoselective and generates a robust oxime ether linkage .
Industrial Production Methods
Industrial production methods for this compound often involve the use of preactivated NHS-ester or EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to facilitate the reaction . These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminooxy)-n-methylacetamide undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original carbonyl compound.
Substitution: The aminooxy group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aniline or phenylenediamine derivatives, which act as catalysts in oxime ligation reactions . The reactions are typically carried out in aqueous media under mild conditions.
Major Products
The major products formed from these reactions include oxime derivatives, which are stable and useful in various applications, including bioconjugation and drug development .
Wissenschaftliche Forschungsanwendungen
2-(Aminooxy)-n-methylacetamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Aminooxy)-n-methylacetamide involves its highly reactive aminooxy group, which can form stable oxime bonds with carbonyl groups. This reaction is bioorthogonal, meaning it can occur in the presence of other biological molecules without interfering with their functions . The compound’s ability to form stable and specific bonds makes it valuable in bioconjugation and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include aminooxyacetic acid and other aminooxy-containing reagents . These compounds share the reactive aminooxy group, making them useful in similar applications.
Uniqueness
What sets 2-(Aminooxy)-n-methylacetamide apart is its specific structure, which allows for unique reactivity and stability in various chemical reactions. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioorthogonal chemistry and bioconjugation .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and stability make it a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C3H8N2O2 |
|---|---|
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
2-aminooxy-N-methylacetamide |
InChI |
InChI=1S/C3H8N2O2/c1-5-3(6)2-7-4/h2,4H2,1H3,(H,5,6) |
InChI-Schlüssel |
GFSUJORNKMYVPI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


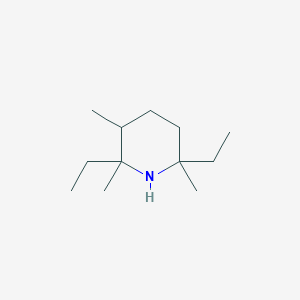
![2-Methoxy-4-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B8665414.png)
